グリコピロニウム
概要
説明
Glycopyrrolate is a synthetic anticholinergic agent used primarily to treat conditions involving excessive secretions, such as peptic ulcers and chronic drooling in children with neurological disorders. It is a quaternary ammonium compound that competitively inhibits muscarinic receptors, thereby reducing the activity of acetylcholine on peripheral tissues .
科学的研究の応用
グリコピロニウムは、次のような科学研究において幅広い用途があります。
化学: 有機合成および分析化学において試薬として使用される。
生物学: ムスカリン受容体の機能とコリン作動性シグナル伝達に関する研究で使用される。
医学: 分泌物と平滑筋弛緩作用に対する効果に関する臨床研究で使用される。
作用機序
グリコピロニウムは、特にM1およびM3サブタイプであるムスカリン受容体を競合的に阻害することで効果を発揮します。 この阻害は、アセチルコリンの活性を低下させ、唾液腺や汗腺からの分泌物の減少、胃酸分泌の減少、消化器系および呼吸器系の平滑筋の弛緩につながります .
類似の化合物:
アトロピン: 同じような効果を持つ別の抗コリン薬ですが、中枢神経系への浸透が高くなります。
スコポラミン: 乗り物酔い症に使用され、より広範囲の中枢効果を持っています。
イプラトロピウムブロミド: 主に呼吸器疾患の気管支拡張薬として使用されます。
グリコピロニウムの独自性: グリコピロニウムは、アトロピンやスコポラミンと比較して、中枢神経系への浸透が低いことが特徴です。そのため、中枢性の副作用が懸念される患者にとって好ましい選択肢となります。 さらに、その長時間の作用と特定の受容体親和性は、持続的な抗コリン作動作用が必要な慢性疾患に効果的です .
生化学分析
Biochemical Properties
Glycopyrrolate is an antagonist of muscarinic acetylcholine receptors . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition of cholinergic transmission is the primary biochemical role of glycopyrrolate .
Cellular Effects
Glycopyrrolate has various effects on cells. It helps control conditions such as peptic ulcers by reducing the production of stomach acid . It also reduces drooling by decreasing the amount of saliva produced . In addition, glycopyrrolate injection is used during surgery to reduce secretions in the stomach or airway, and to help protect the heart and nervous system while under general anesthesia .
Molecular Mechanism
Glycopyrrolate exerts its effects at the molecular level by competitively blocking muscarinic receptors, thus inhibiting cholinergic transmission . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Temporal Effects in Laboratory Settings
The time course for glycopyrrolate disposition in plasma follows a tri-exponential equation characterized by rapid disappearance of glycopyrrolate from blood followed by a prolonged terminal phase . Physiological monitoring revealed significant increases in heart and respiratory rates accompanied by a marked and sustained delay in the frequency of bowel movements .
Dosage Effects in Animal Models
In animal models, the effects of glycopyrrolate vary with different dosages. For instance, in dogs and cats, glycopyrrolate is used to manage vagally mediated bradyarrhythmias at doses of 2–10 μg/kg administered intravenously or intramuscularly .
Metabolic Pathways
Glycopyrrolate is metabolized primarily by cytochrome P450 (CYP) 2D6, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4 . The major metabolic pathway of glycopyrrolate in animals is hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue .
Transport and Distribution
The highly polar quaternary ammonium group of glycopyrrolate limits its passage across lipid membranes, such as the blood-brain barrier . This property affects the transport and distribution of glycopyrrolate within cells and tissues.
Subcellular Localization
The subcellular localization of glycopyrrolate is primarily determined by its quaternary ammonium structure, which limits its ability to cross lipid membranes . Therefore, glycopyrrolate is primarily localized in the extracellular space and does not significantly penetrate into cells or cross the blood-brain barrier .
準備方法
合成経路と反応条件: グリコピロニウムは、シクロペンチルマンデル酸とスルホニル化合物を反応させてシクロペンチルマンデル酸誘導体を生成する多段階プロセスによって合成されます。 この中間体は、次に3-ヒドロキシ-1,1-ジメチルピロリジニウムブロミドと反応させてグリコピロニウムを生成します .
工業的生産方法: グリコピロニウムの工業的生産には、最終製品の一貫性と品質を確保するために、高純度試薬と制御された反応条件の使用が含まれます。 このプロセスには、通常、エステル化、臭素化、結晶化による精製などの手順が含まれます .
化学反応の分析
反応の種類: グリコピロニウムは、次のようなさまざまな化学反応を起こします。
置換反応: 分子内の官能基の置換を含む。
加水分解: 水または酸の存在下でエステル結合を分解する。
一般的な試薬と条件:
置換反応: アルキルハライドまたはスルホニルクロリドを使用して、塩基性条件下でしばしば行われます。
加水分解: 一般的に、希酸または塩基を用いて高温で実施されます。
主な生成物:
置換反応: 置換されたグリコピロニウム誘導体を生成する。
類似化合物との比較
Atropine: Another anticholinergic agent with similar effects but higher central nervous system penetration.
Scopolamine: Used for motion sickness and has a broader range of central effects.
Ipratropium Bromide: Primarily used as a bronchodilator in respiratory conditions.
Uniqueness of Glycopyrrolate: Glycopyrrolate is unique in its lower central nervous system penetration compared to atropine and scopolamine, making it preferable for patients where central side effects are a concern. Additionally, its long-acting nature and specific receptor affinity make it effective for chronic conditions requiring sustained anticholinergic activity .
特性
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023109 | |
Record name | Glycopyrrolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-51-0 | |
Record name | Glycopyrrolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycopyrrolate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycopyrrolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycopyrronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glycopyrrolate interact with its target in the body?
A1: Glycopyrrolate is a synthetic anticholinergic agent that exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. [] It exhibits selectivity for M3 muscarinic receptors over M2 receptors, making it particularly effective at targeting bronchoconstriction. []
Q2: What are the downstream effects of glycopyrrolate's interaction with muscarinic receptors?
A2: By blocking acetylcholine's actions, glycopyrrolate inhibits parasympathetic nerve impulses. This inhibition leads to various physiological effects, including:
- Bronchodilation: Relaxation of smooth muscles in the airways, improving airflow. []
- Reduced Secretions: Decreased production of saliva, mucus, and other bodily secretions. []
- Increased Heart Rate: Prevention of acetylcholine-mediated slowing of the heart rate. []
Q3: What is the molecular formula and weight of glycopyrrolate?
A3: Glycopyrrolate has the molecular formula C19H28BrNO3 and a molecular weight of 398.3 g/mol.
Q4: Is there any spectroscopic data available for glycopyrrolate?
A4: While the provided research papers do not explicitly discuss spectroscopic data for glycopyrrolate, analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) have been used to quantify the compound in biological samples. [] These methods rely on the compound's specific fragmentation pattern for detection and quantification.
Q5: Are there formulation strategies to improve the stability, solubility, or bioavailability of glycopyrrolate?
A6: Cetomacrogol cream BP, an acidic base, is used to formulate glycopyrrolate cream, reducing drug hydrolysis and extending stability to 3 months. [] Research has focused on developing and validating ultra-high-performance liquid chromatography with heated electrospray ionization-tandem mass spectrometry methods for quantifying glycopyrrolate in horse plasma. []
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of glycopyrrolate?
A7: Glycopyrrolate is poorly absorbed when administered orally due to its quaternary ammonium structure. [] When administered intravenously, it is rapidly eliminated from the bloodstream, primarily through renal excretion in its unmetabolized form. [] Glycopyrrolate does not readily cross the blood-brain barrier or the placental barrier. [, ]
Q7: How do the pharmacokinetic properties of glycopyrrolate compare to atropine?
A7: Glycopyrrolate and atropine exhibit key pharmacokinetic differences:
- Central Nervous System Penetration: Glycopyrrolate, due to its quaternary ammonium structure, poorly penetrates the blood-brain and placental barriers compared to atropine. []
- Duration of Action: Glycopyrrolate's bronchodilatory effects last longer than those of atropine. []
- Metabolism: Beta-glucuronide or sulfate conjugation is a minor metabolic pathway for glycopyrrolate, unlike scopolamine, where it is significant. []
Q8: What animal models have been used to study the effects of glycopyrrolate?
A8: Glycopyrrolate's effects have been investigated in several animal models, including:
- Dogs: Used to assess the impact of glycopyrrolate on tear production, cardiovascular parameters, and respiratory mechanics. [, , ]
- Horses: Employed to study the pharmacokinetics of glycopyrrolate and its effects on gastrointestinal motility. [, , ]
Q9: Are there any notable clinical trials involving glycopyrrolate?
A9: Glycopyrrolate has been studied in various clinical trials, including:
- GOLDEN Studies: Investigated the efficacy and safety of inhaled glycopyrrolate administered via the eFlow® closed system nebulizer in patients with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). []
- GLYCOPAR Study: A Phase II trial evaluating the long-term efficacy and safety of glycopyrrolate for moderate-to-severe sialorrhea in Parkinson's disease. []
- Cesarean Section Studies: Multiple trials have explored the use of glycopyrrolate for managing hypotension and PONV (postoperative nausea and vomiting) during cesarean deliveries. [, , , ]
Q10: What drug delivery methods have been explored for glycopyrrolate?
A11: Glycopyrrolate is commonly administered via intravenous injection, intramuscular injection, or inhalation. Researchers are exploring alternative delivery routes like iontophoresis and microneedle-mediated transdermal delivery to enhance its therapeutic efficacy and patient compliance. [, ]
Q11: What analytical methods are employed for the characterization and quantification of glycopyrrolate?
A11: Various analytical methods are used to characterize and quantify glycopyrrolate, including:
- HPLC-MS/MS: This highly sensitive and specific technique is used to measure glycopyrrolate concentrations in biological samples, such as plasma. []
- Radioreceptor Assay: This method quantifies glycopyrrolate and its potential metabolites in biological fluids, such as urine, by measuring their binding to specific receptors. []
Q12: What are some alternatives or substitutes for glycopyrrolate in clinical practice?
A12: Several alternative anticholinergic medications are available, each with its own pharmacokinetic and pharmacodynamic properties. Some common alternatives include:
- Atropine: A naturally occurring anticholinergic with a shorter duration of action and greater ability to cross the blood-brain barrier compared to glycopyrrolate. [, ]
- Scopolamine: Another naturally occurring anticholinergic used for its anti-nausea and antiemetic properties, often administered transdermally. []
- Hyoscine Hydrobromide: Similar to scopolamine, used to manage secretions and treat nausea and vomiting. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。